Cas no 1823080-38-1 (Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1823080-38-1
- methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
- EN300-1997836
- Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
-
- インチ: 1S/C9H17NO4/c1-9(2)13-5-7(14-9)6(4-10)8(11)12-3/h6-7H,4-5,10H2,1-3H3
- InChIKey: ABOHSIYFFCTPSX-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1C(C(=O)OC)CN
計算された属性
- せいみつぶんしりょう: 203.11575802g/mol
- どういたいしつりょう: 203.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 70.8Ų
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997836-1.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1997836-1g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-1997836-5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-1997836-2.5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1997836-10g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1997836-0.1g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1997836-0.5g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1997836-5.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1997836-10.0g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1997836-0.25g |
methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
1823080-38-1 | 0.25g |
$946.0 | 2023-09-16 |
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoateに関する追加情報
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate (CAS No. 1823080-38-1): A Comprehensive Overview
Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate, identified by its CAS number 1823080-38-1, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and ester functional groups, coupled with a dioxolane ring, makes it a versatile intermediate for the synthesis of more complex molecules.
The dioxolane moiety in the molecular structure of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is particularly noteworthy. Dioxolanes are known for their stability and reactivity, making them valuable in organic synthesis. The specific configuration of the 2,2-dimethyl substituents enhances the compound's metabolic stability, which is a crucial factor in pharmaceutical design. This feature has led to its exploration as a building block in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of heterocyclic compounds in medicinal chemistry. The dioxolane ring in Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate aligns with this trend. Heterocycles are often integral to the pharmacophores of bioactive molecules, contributing to their binding affinity and selectivity. The structural diversity offered by such rings allows for the creation of compounds with tailored biological activities.
The amino group in Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate provides another layer of functionality that can be exploited in drug design. Amino groups are versatile and can participate in various chemical reactions, including condensation reactions to form amides or peptides. This reactivity makes the compound a valuable precursor for synthesizing more complex molecules such as protease inhibitors or other enzyme-targeting agents.
The ester group at the terminal position of the molecule also plays a critical role in its potential applications. Ester functionalities are commonly found in pharmaceuticals due to their ability to enhance solubility and bioavailability. In addition, they can be hydrolyzed under certain conditions to yield carboxylic acids or alcohols, further expanding the synthetic possibilities.
Recent studies have highlighted the importance of structure-based drug design in developing new therapeutics. Computational methods and high-throughput screening have become indispensable tools in this process. Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has been subjected to virtual screening and molecular docking studies to identify its potential as an inhibitor of various biological targets. These studies have shown promising results, suggesting that it could be a lead compound for further development.
The synthesis of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves multi-step organic reactions that highlight its complexity and synthetic challenge. The introduction of the dioxolane ring requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.
The pharmacological profile of Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is still under investigation. However, preliminary data suggest that it may exhibit properties relevant to several therapeutic areas. For instance, its structural features could make it useful in developing treatments for neurological disorders or inflammatory conditions. Further preclinical studies are needed to validate these hypotheses and explore additional potential applications.
In conclusion, Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yloxy)propanoate (CAS No. 1823080-38) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structure and functional groups make it a valuable intermediate for synthesizing complex bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.
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